

Physical and chemical properties of TCFH

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Compound of Interest

N,N,N',N'-
Compound Name: Tetramethylchloroformamidinium
hexafluorophosphate
Cat. No.: B1251092

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An In-depth Technical Guide to Chloro-*N,N,N',N'*-tetramethylformamidinium Hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro-*N,N,N',N'*-tetramethylformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a versatile and efficient electrophilic coupling reagent widely employed in organic synthesis. Primarily recognized for its role in activating carboxylic acids, TCFH facilitates the formation of amide and ester bonds, even in challenging cases involving sterically hindered substrates or poorly nucleophilic amines.^[1] Its utility extends to the synthesis of thioesters, ketones, and as a precursor for other complex uronium and guanidinium salts like HATU and TFFH.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of TCFH, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its function in modern organic chemistry.

Physical and Chemical Properties

TCFH is a white crystalline solid that is stable under recommended storage conditions. While it is not reported to be a skin irritant, it is a potent eye irritant.^[2] A significant advantage in process chemistry is its low potential for sensitization compared to other common coupling reagents.^[2] The primary byproduct of its reactions, tetramethylurea, is highly water-soluble, which greatly simplifies product isolation and purification.

Quantitative Data Summary

The known physical and chemical properties of TCFH are summarized in the table below. Note that quantitative solubility data and a specific pKa value for the TCFH cation are not readily available in the literature.

Property	Value	Reference(s)
IUPAC Name	[chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate	[2]
Synonyms	N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate	[2]
CAS Number	94790-35-9, 207915-99-9 (deleted)	[2]
Molecular Formula	C ₅ H ₁₂ ClF ₆ N ₂ P	[2]
Molar Mass	280.58 g·mol ⁻¹	[2][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	100–101 °C (Other sources report ranges up to 112 °C)	[2]
Solubility (Qualitative)	Soluble in acetonitrile (MeCN), dichloromethane (DCM). Poorly soluble in toluene. Byproducts are water-soluble.	[2]
Storage Temperature	2–8 °C, under inert gas	

Spectral Data

Detailed spectral assignments for TCFH are not fully reported in the literature. However, the following data has been noted:

Spectrum	Data	Reference(s)
¹ H-NMR	A signal for the methyl protons has been reported at $\delta = 3.32$ ppm (singlet) when measured in CD ₃ OD at 250 MHz.	
³¹ P-NMR	The hexafluorophosphate ([PF ₆] ⁻) anion typically exhibits a septet centered around $\delta = -144$ ppm due to coupling with the six fluorine atoms. The specific spectrum for TCFH is not detailed.	[4]
FT-IR	While a full spectrum for TCFH is not available, IR spectroscopy is used to monitor reactions involving TCFH by observing the disappearance of the carboxylic acid O-H stretch and the appearance of new carbonyl stretches corresponding to the activated intermediate (e.g., anhydride at ~ 1813 cm ⁻¹) and the final product.	[5]
Mass Spec	Fragmentation patterns for TCFH are not detailed in the available literature.	

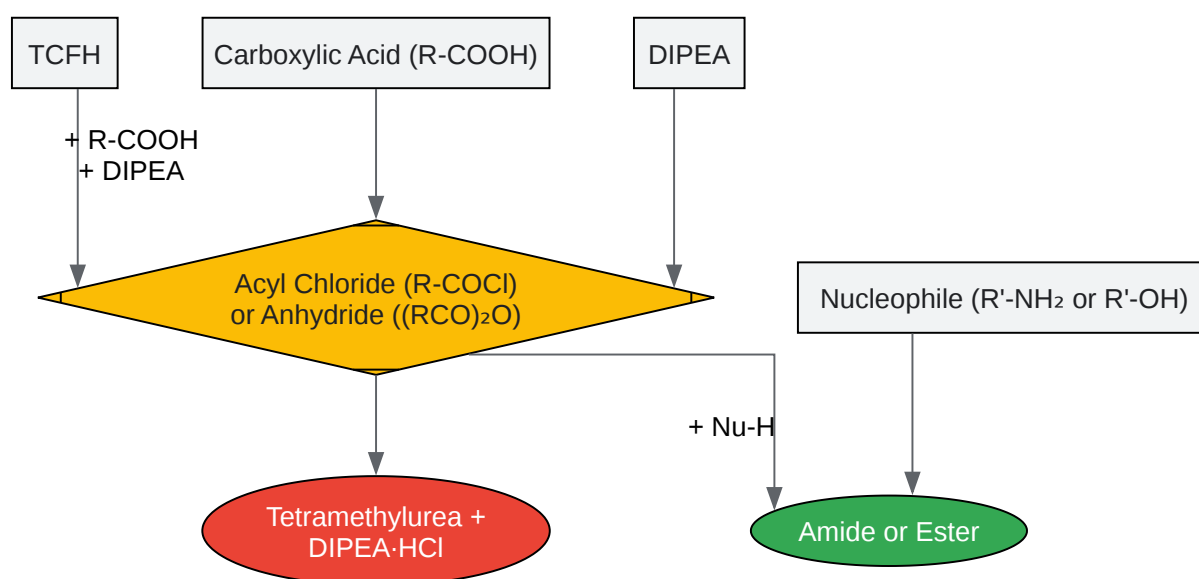
Mechanism of Action: Carboxylic Acid Activation

TCFH functions by activating a carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic. The precise nature of the

activated intermediate is dependent on the base and solvent system employed. This tunability allows for fine-tuning of the reaction's reactivity and conditions.[1]

Pathway with Weakly Lewis Basic Amines (e.g., DIPEA)

When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used as the base, TCFH reacts with the carboxylic acid to form a highly reactive acyl chloride or a symmetric anhydride as the active acylating agent. These intermediates are then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester.[2]



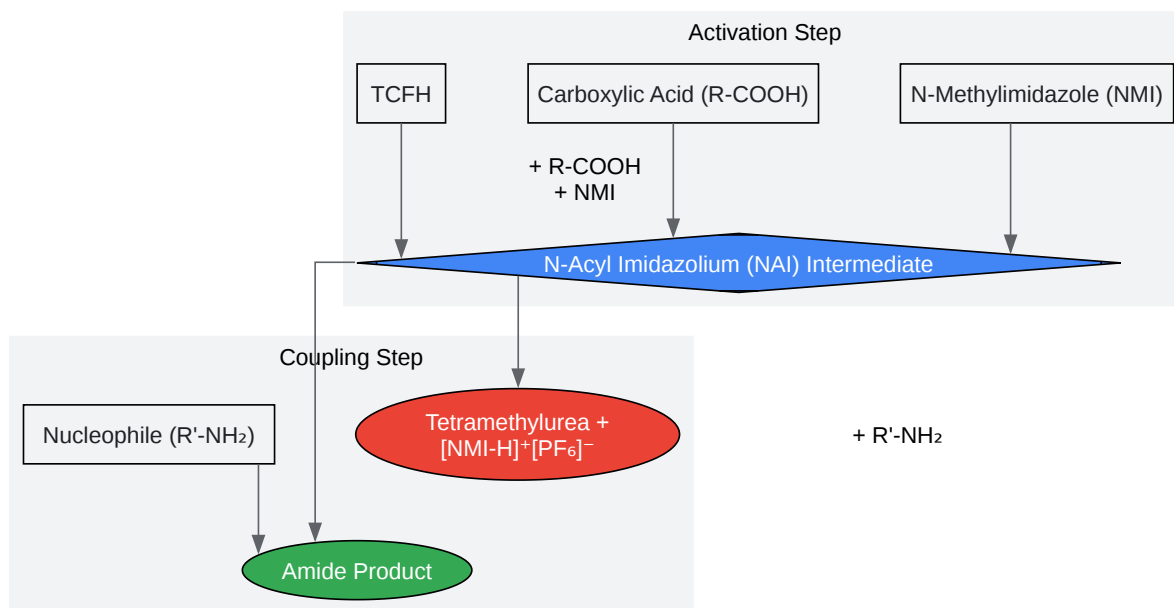
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Caption: Carboxylic acid activation pathway using TCFH with DIPEA.

Pathway with Strongly Lewis Basic Amines (e.g., NMI)

The use of a strongly Lewis basic amine, notably N-methylimidazole (NMI), offers unique advantages, particularly for challenging couplings.[6] In this system, TCFH and NMI react with the carboxylic acid to generate a highly electrophilic N-acyl imidazolium (NAI) ion in situ.[6] These NAI intermediates are extremely reactive towards a wide range of nucleophiles,

including hindered and electron-deficient amines, often proceeding with minimal epimerization of adjacent stereocenters.[2]



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Caption: In situ formation of N-acyl imidazolium (NAI) using TCFH and NMI.

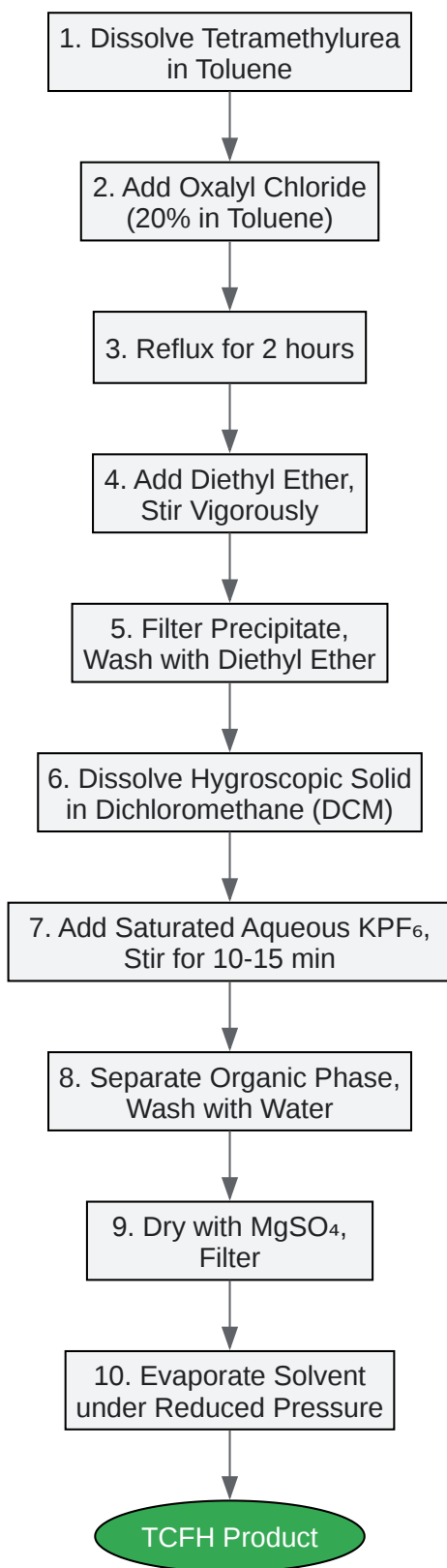
Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TCFH and its application in amide and ester formation.

Synthesis of TCFH from Tetramethylurea

This protocol describes the preparation of TCFH via the chlorination of tetramethylurea followed by a salt metathesis reaction with potassium hexafluorophosphate.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of TCFH.

Procedure:

- A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene.
- The reaction mixture is heated to reflux for 2 hours.
- After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.
- The precipitate is collected by filtration and washed three times with anhydrous diethyl ether.
- The resulting highly hygroscopic material is immediately dissolved in dichloromethane.
- A saturated aqueous solution of potassium hexafluorophosphate (KPF_6) is added to the dichloromethane solution with continuous stirring for 10-15 minutes.
- The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO_4).
- The solvent is removed under reduced pressure to yield TCFH as a colorless solid.

Amide Bond Formation using TCFH-NMI System

This robust and reproducible protocol is suitable for a wide range of substrates and proceeds under mild, ambient conditions. It is particularly effective for coupling biorenewable acids with piperazine derivatives.

Procedure:

- In a suitable reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (approx. 1.1 mL per 1 mmol of carboxylic acid), and N-methylimidazole (NMI, 2.1 equiv).
- Stir the mixture to achieve a homogeneous solution at room temperature.
- Add TCFH (1.1 equiv) to the solution in a single portion.

- Continue stirring the reaction at room temperature for 30-60 minutes.
- Upon completion, add water (approx. 3.4 mL per 1 mmol of carboxylic acid) to the reaction mixture.
- Cool the mixture in an ice bath for 10-15 minutes to induce crystallization of the amide product.
- Isolate the crystalline product by suction filtration and air-dry.

Ester Bond Formation using TCFH-Pyridine System

This method is effective for the esterification of various alcohols, including those that are less nucleophilic. The use of pyridine as a base in dichloromethane is key to achieving high yields and selectivity.^[7]

Procedure:

- To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.0-1.2 equiv) in dichloromethane (DCM), add pyridine (3.0-4.0 equiv).
- Stir the mixture at room temperature.
- Add TCFH (1.2 equiv) to the solution.
- Allow the reaction to stir at room temperature until completion (monitoring by TLC or LC-MS is recommended, typically a few hours).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography if necessary.

Safety and Handling

TCFH is a potent eye irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[2] While it has low sensitization potential, it is recommended to handle the solid in a well-ventilated area or fume hood.[2] The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies, and appropriate waste disposal procedures should be followed.[2] TCFH is moisture-sensitive and should be stored at 2-8 °C under an inert atmosphere.[8]

Conclusion

TCFH is a powerful and adaptable coupling reagent with significant applications in pharmaceutical and chemical synthesis. Its ability to function under various conditions, particularly the mild and highly efficient TCFH-NMI system, makes it an invaluable tool for the construction of amide and ester bonds in complex molecules. The straightforward reaction protocols, ease of byproduct removal, and favorable safety profile relative to other coupling agents position TCFH as a preferred choice for both small-scale research and large-scale manufacturing processes.[6]

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References

- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. TCFH - Wikipedia [en.wikipedia.org]
- 3. Chloro-N,N,N',N'-tetramethylformamidine Hexafluorophosphate | C₅H₁₂ClF₆N₂P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. uro.hmc.edu [uro.hmc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]

- 8. Chloro-N,N,N',N'-tetramethylformamidium Hexafluorophosphate | 94790-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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